molecular formula C8H8FNO4 B6314953 1,3-Dimethoxy-5-fluoro-2-nitrobenzene CAS No. 1806452-66-3

1,3-Dimethoxy-5-fluoro-2-nitrobenzene

Cat. No.: B6314953
CAS No.: 1806452-66-3
M. Wt: 201.15 g/mol
InChI Key: GISWQRJBYQDLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO4. It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-5-fluoro-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,3-dimethoxy-5-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-5-fluoro-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and fluoro groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethoxy-5-chloro-2-nitrobenzene
  • 1,3-Dimethoxy-5-bromo-2-nitrobenzene
  • 1,3-Dimethoxy-5-iodo-2-nitrobenzene

Uniqueness

1,3-Dimethoxy-5-fluoro-2-nitrobenzene is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to other halogenated analogs. The fluoro group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-fluoro-1,3-dimethoxy-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISWQRJBYQDLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.